Boc-Asp(OBzl)-CMK
Description
Overview of Boc-Asp(OBzl)-CMK as a Versatile Chemical Entity in Protease Research
This compound, chemically known as N-tert-butyloxycarbonyl-aspartyl(O-benzyl)-chloromethylketone, is a cell-permeable, irreversible inhibitor of certain proteases, particularly caspases. fishersci.com Its utility in research stems from its ability to covalently bind to the active site of specific enzymes, thereby blocking their activity and allowing scientists to probe their physiological roles. The compound's design incorporates a peptide-like structure, which guides it to the active site of target proteases, and a reactive chloromethylketone (CMK) group that forms a stable covalent bond with a key amino acid residue in the enzyme's catalytic center. This irreversible inhibition makes it a powerful tool for studying the consequences of specific enzyme inactivation.
Historical Evolution and Significance of Peptide-Based Chloromethylketones as Protease Inhibitors
The development of peptide-based chloromethylketones represents a significant milestone in the study of proteases. Early research focused on designing inhibitors that could mimic the natural substrates of these enzymes. The addition of a reactive "warhead" like the chloromethylketone group transformed these substrate mimics into potent irreversible inhibitors. nih.gov This approach was revolutionary, as it allowed for the specific and stable inactivation of target proteases, enabling researchers to dissect their functions in complex biological systems. One of the pioneering examples of this class of inhibitors is Tosyl phenylalanyl chloromethyl ketone (TPCK), which was developed as an irreversible inhibitor of chymotrypsin. wikipedia.org The success of TPCK and other similar compounds paved the way for the design of a wide array of peptide-based chloromethylketones with varying specificities for different proteases, including the caspases that are targeted by this compound. The core principle involves a peptide sequence that provides selectivity for a particular protease, coupled with the chloromethylketone group that ensures irreversible inactivation.
Contextualizing this compound within the Broader Field of Aspartic Acid Derivative Research
Aspartic acid, a non-essential amino acid, and its derivatives are fundamental molecules in biochemistry and have wide-ranging applications in various industries, including food, pharmaceuticals, and agriculture. mdpi.com In the realm of scientific research, aspartic acid derivatives are utilized as building blocks in peptide synthesis and as precursors for other amino acids and nucleotides. chemicalbook.com this compound is a highly specialized derivative of aspartic acid, where the core structure has been modified to serve as a specific biochemical probe. The "Boc" (tert-butyloxycarbonyl) and "OBzl" (O-benzyl) groups are protecting groups commonly used in peptide synthesis to prevent unwanted side reactions. lookchem.com The addition of the chloromethylketone moiety transforms this otherwise simple protected amino acid into a potent and specific enzyme inhibitor. Therefore, this compound exemplifies how fundamental biomolecules like aspartic acid can be chemically engineered to create sophisticated tools for exploring complex biological processes.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl (3S)-5-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO5/c1-17(2,3)24-16(22)19-13(14(20)10-18)9-15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,19,22)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSBJYSNALKVEA-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427295 | |
| Record name | Benzyl (3S)-3-[(tert-butoxycarbonyl)amino]-5-chloro-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172702-58-8 | |
| Record name | Benzyl (3S)-3-[(tert-butoxycarbonyl)amino]-5-chloro-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Chemical Derivatization for Research Probes
Boc-Asp(OBzl)-CMK as a Foundational Building Block in Advanced Peptide Synthesis
This compound is a derivative of the amino acid L-aspartic acid, strategically modified for use in complex peptide synthesis and peptidomimetic design. The molecule incorporates two key protecting groups: the tert-butoxycarbonyl (Boc) group shields the alpha-amino terminus, and the benzyl (B1604629) ester (OBzl) protects the beta-carboxyl side chain of aspartic acid. These protecting groups are standard in peptide chemistry, enabling controlled and selective coupling reactions during the stepwise assembly of peptide chains nih.govcarlroth.comsigmaaldrich.com. The critical feature of this compound is the presence of the chloromethyl ketone (CMK) moiety at its C-terminus. This CMK group acts as a potent electrophilic "warhead," designed to covalently interact with the active sites of enzymes, most notably proteases, such as serine and cysteine proteases ontosight.aiacs.orggoogle.comiaea.org. By incorporating this compound into a growing peptide chain, researchers can precisely position this reactive warhead to target specific enzymatic catalytic residues, facilitating the study of enzyme kinetics and inhibition mechanisms.
Chemical Synthetic Routes for Incorporating the Chloromethylketone Warhead in Peptidomimetic Scaffolds
The synthesis of chloromethyl ketones (CMKs), including those derived from protected amino acids like this compound, typically involves a sequence of reactions that introduce the reactive halogenated ketone functionality. A common synthetic strategy begins with a suitably protected amino acid. For instance, N-Fmoc or N-Boc protected amino acids serve as starting materials. The carboxylic acid terminus is first converted into a diazoketone intermediate, often by reacting with diazomethane (B1218177) or a related diazocarbonyl precursor. This highly reactive diazoketone is then treated with a hydrohalic acid, such as hydrochloric acid (HCl), to effect nucleophilic substitution and form the chloromethyl ketone acs.orgchemrxiv.orgamazonaws.comgoogle.com.
These CMK building blocks can be incorporated into peptidomimetic scaffolds using various synthetic approaches, including solid-phase peptide synthesis (SPPS). In SPPS, pre-formed CMK derivatives, such as this compound, can be coupled to the growing peptide chain. Alternatively, the CMK functionality can be generated on-resin after peptide assembly. The choice of protecting groups for the N-terminus and amino acid side chains is critical for successful synthesis, ensuring stability of intermediates and directing the desired chemical transformations acs.orgstanford.edu. For example, Fmoc-protected chloromethyl ketones have been synthesized in high yields from their corresponding Fmoc-amino acid precursors acs.org.
Table 1: Representative Synthesis of Chloromethyl Ketone (CMK) Building Blocks
| Starting Material (Protected Amino Acid) | Protecting Groups (N-terminus/Side Chain) | Key Reaction Steps | Typical Yields | References |
| L-Aspartic Acid | Boc / OBzl | 1. Conversion to diazoketone. 2. Reaction with HCl. | High | acs.orggoogle.com |
| Fmoc-protected Amino Acids | Fmoc / Acid-labile | 1. Conversion to diazoketone. 2. Reaction with HCl. | High | acs.org |
| N-ethanoyl-α-amino acid | N-ethanoyl | 1. Conversion to α-diazo-ketones. 2. Acidification with hydracid. | Variable | google.com |
| Protected Glutamine/Histidine | Various (e.g., Trt, Boc) | Activation of carboxylic acid, reaction with diazomethane, quenching with HCl. | Variable | chemrxiv.orgamazonaws.com |
Design Principles and Synthesis of Related Peptidomimetic Probes Utilizing the Boc-Asp(OBzl) Moiety (e.g., in Fluorogenic Substrates and Activity-Based Probes)
The Boc-Asp(OBzl) moiety, often integrated with the CMK warhead or analogous reactive groups, is central to the design of sophisticated biochemical probes. These probes are engineered to selectively identify and quantify the activity of specific enzymes, particularly proteases, within complex biological environments.
Fluorogenic Substrates: A prominent application involves the synthesis of fluorogenic substrates, where the Boc-Asp(OBzl) unit is a key component. For instance, Boc-Asp(OBzl)-Pro-Arg-AMC is a well-established fluorogenic substrate used to assay protease activity. Upon enzymatic cleavage of the peptide bond, the substrate releases the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). The intensity of the emitted fluorescence directly correlates with the level of protease activity, making it an invaluable tool for enzyme characterization and high-throughput screening of potential inhibitors medchemexpress.commedchemexpress.comgoogle.comchemimpex.com. The Boc-Asp(OBzl) residue contributes to the substrate's recognition by the target enzyme and influences its physicochemical properties, such as solubility and stability.
Activity-Based Probes (ABPs): Activity-based probes represent a powerful class of chemical tools for functional proteomic analysis, enabling the profiling of enzyme activity in situ. These probes are typically constructed from three essential components: a reactive warhead that forms a covalent bond with the enzyme's active site, a linker connecting the warhead to a reporter moiety, and a reporter tag (e.g., a fluorophore or biotin) for detection, enrichment, or visualization nih.govstanford.edursc.org. Chloromethyl ketones (CMKs) are frequently employed as warheads due to their ability to alkylate nucleophilic amino acid residues, such as cysteine or histidine, found in the active sites of many proteases iaea.orgnih.govstanford.edursc.org.
While this compound itself is a reactive intermediate, its structural elements can be incorporated into more complex ABP designs. The aspartic acid residue, for example, can be positioned to interact with specific substrate-binding pockets (e.g., S1 or S1' pockets) of a target protease, thereby guiding the CMK warhead to the catalytic center for selective labeling. Related warheads, such as acyloxymethyl ketones (AOMKs) and fluoromethyl ketones (FMKs), are also widely utilized in ABP development and are often synthesized from similar protected amino acid precursors chemrxiv.orgamazonaws.comnih.govstanford.edunih.govmdpi.com. The design principles for these probes emphasize mimicking the natural substrate sequence to achieve high enzyme specificity, while the warhead ensures the covalent labeling of catalytically active enzymes.
Inhibition of Interleukin-1 Converting Enzyme (ICE)/Caspase-1 Activity
This compound is recognized as an inhibitor of the Interleukin-1 Converting Enzyme (ICE), also known as caspase-1. This enzyme plays a crucial role in the inflammatory process by cleaving the precursors of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their active forms.
Quantitative Kinetic Analysis of Caspase-1 Inhibition by this compound
The inhibitory potential of this compound against caspase-1 has been demonstrated in cellular assays. In a monocytic cell line, a concentration of 2.5 µM of this compound was shown to block the caspase-1-mediated processing of mature interleukin-1β by 85%. fishersci.com This demonstrates a potent inhibitory effect on the enzyme's activity within a cellular context. The mechanism of inhibition involves the chloromethylketone (CMK) moiety, which covalently binds to the active site of caspase-1, leading to irreversible inhibition. fishersci.com
Table 1: Inhibition of Caspase-1 Activity by this compound
| Compound | Concentration | % Inhibition of IL-1β Processing | Cell Line |
| This compound | 2.5 µM | 85% | Monocytic cell line |
Comparative Studies on Specificity Against Caspase-1 Isoforms
Current research literature available for this review does not provide specific data on the comparative inhibitory activity of this compound against different isoforms of caspase-1. Further investigation is required to determine the selectivity of this inhibitor for various caspase-1 isoforms.
Comprehensive Assessment of Broad-Spectrum Caspase Inhibition by this compound
This compound is characterized as a broad-spectrum caspase inhibitor, indicating its ability to inhibit multiple members of the caspase family beyond just caspase-1. core.ac.uknih.gov This broad activity is a key feature of its biological effects.
Inhibition Profiles of Executioner Caspases (e.g., Caspase-3 and Caspase-7)
Executioner caspases, such as caspase-3 and caspase-7, are central to the execution phase of apoptosis. This compound has been shown to inhibit the activity of these caspases. In human leukaemia U937 cells, the estimated IC50 value for the inhibition of caspase-3/7 activity was 6 µM. core.ac.uk Furthermore, a concentration of 20 µM of this compound was found to fully abrogate caspase-3/7 activity. core.ac.uk
Interestingly, the degree of inhibition of these executioner caspases by this compound appears to influence the mode of cell death. At lower concentrations that induce apoptosis, there is partial inhibition, while at higher concentrations that lead to necrosis, the inhibition of caspase-3/7 is more complete. core.ac.uk It is noteworthy that while this compound inhibits the activity of caspase-3, it does not appear to inhibit its processing from its inactive zymogen form. core.ac.uk
Table 2: Inhibition of Executioner Caspase Activity by this compound
| Target Caspase(s) | Estimated IC50 | Concentration for Full Inhibition | Cell Line |
| Caspase-3/7 | 6 µM | 20 µM | U937 |
Inhibitory Effects on Initiator Caspases (e.g., Caspase-8) and Other Caspases
Initiator caspases, such as caspase-8, are activated upstream in the apoptotic signaling cascade. While this compound is described as a broad-spectrum inhibitor, specific quantitative data, such as IC50 or Ki values, for its inhibitory effect on initiator caspases like caspase-8 are not detailed in the currently reviewed scientific literature. Further research is needed to fully characterize the inhibitory profile of this compound against the full range of initiator and other caspases.
Investigation of Interactions with Non-Caspase Cysteine Proteases and Potential Off-Target Mechanisms
The presence of the chloromethylketone functional group in this compound raises the possibility of off-target interactions with other cysteine proteases. The reactivity of the CMK group can lead to a lack of absolute specificity for caspases. core.ac.uk
Research on other peptide inhibitors containing a chloromethylketone or a similar fluoromethylketone (FMK) moiety has indicated the potential for cross-reactivity with other classes of cysteine proteases, such as cathepsins. For instance, some caspase inhibitors have been shown to also inhibit cathepsin B. The relatively strong electrophilic nature of the chloromethylketone group may lead to indiscriminate alkylation of other biological molecules, which could contribute to off-target effects. core.ac.uk However, specific studies detailing the interaction and inhibitory activity of this compound against a panel of non-caspase cysteine proteases are not extensively covered in the available literature. Therefore, a comprehensive assessment of its selectivity profile remains an area for further investigation.
Inhibition of Cathepsin B Activity by this compound
Direct and detailed research findings on the kinetic parameters for the inhibition of Cathepsin B by this compound are not extensively documented in publicly available scientific literature. However, an analysis of the chemical structure of this compound provides insights into its potential for interacting with and inhibiting Cathepsin B, which is a cysteine protease.
The key to this potential interaction lies in the chloromethylketone (CMK) functional group of the inhibitor. The CMK moiety is known to be a reactive electrophile that can form a covalent bond with the active site cysteine residue of cysteine proteases through alkylation. This mechanism of action is not exclusive to caspases and can lead to the irreversible inhibition of other cysteine proteases that possess a susceptible cysteine in their active site.
A study comparing the effects of this compound with its fluoromethylketone (FMK) analog, Boc-Asp(OMe)-FMK, highlighted the role of the halomethylketone group in determining inhibitor selectivity. The research suggested that the chloromethylketone functional group tends to make protease inhibitors less selective and more reactive than their fluoromethylketone counterparts. core.ac.uk This increased reactivity of the CMK group suggests a higher likelihood of off-target inhibition of other cysteine proteases, including Cathepsin B.
Studies on Cross-Reactivity with Other Protease Classes (e.g., Papain, Calpains)
Similar to the case with Cathepsin B, specific studies detailing the cross-reactivity of this compound with papain and calpains are scarce. Both papain and calpains are cysteine proteases, and therefore, the potential for inhibition by the electrophilic CMK group of this compound exists.
The lack of specificity of inhibitors containing a CMK group is a recurring theme in protease inhibitor research. For instance, N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK), another inhibitor featuring a CMK group, has been reported to act as a non-specific inhibitor of caspases, implying that the CMK moiety can contribute to a broader inhibitory profile. core.ac.uk This lends further support to the hypothesis that this compound may exhibit cross-reactivity with other cysteine proteases beyond the caspase family.
The potential for such cross-reactivity is an important consideration when interpreting experimental results obtained using this compound. The observed biological effects may not be solely attributable to the inhibition of its primary target, caspase-1, but could also be influenced by the inhibition of other proteases like cathepsins, papain, or calpains.
To definitively establish the cross-reactivity profile of this compound, comprehensive screening against a panel of proteases from different classes would be required. Such studies would provide valuable data on the selectivity of this inhibitor and aid in the accurate interpretation of its biological activities.
Table of Potential Cross-Reactivity of this compound
| Protease Class | Target Enzyme Example | Potential for Inhibition by this compound | Rationale |
| Cysteine Protease | Cathepsin B | Likely | Presence of a reactive chloromethylketone (CMK) group, which can covalently modify the active site cysteine. |
| Cysteine Protease | Papain | Possible | As a cysteine protease, it is a potential target for the electrophilic CMK group. |
| Cysteine Protease | Calpains | Possible | The active site cysteine of calpains could be susceptible to alkylation by the CMK moiety. |
It is important to reiterate that the information presented in the table is based on the chemical properties of the inhibitor and general knowledge of protease inhibition mechanisms. Direct experimental evidence is needed for confirmation.
Physicochemical Properties of Boc Asp Obzl Cmk
The utility of Boc-Asp(OBzl)-CMK in a research setting is also dictated by its physical and chemical properties.
| Property | Value |
| Molecular Formula | C17H22ClNO5 |
| Molecular Weight | 355.81 g/mol |
| CAS Number | 172702-58-8 |
| Appearance | White to off-white solid |
| Purity | ≥95% |
| Storage Conditions | -20°C |
Note: The data in this table is compiled from various sources and may vary slightly between different suppliers. fishersci.comnih.gov
Cellular and Subcellular Mechanistic Insights Mediated by Boc Asp Obzl Cmk
Modulation of Inflammatory Signal Transduction Pathways
Boc-Asp(OBzl)-CMK, or t-butoxycarbonyl-L-aspartic acid benzyl (B1604629) ester-chloromethylketone, is recognized as an inhibitor of the Interleukin-1 Converting Enzyme (ICE), which is also known as caspase-1. nih.govsmallmolecules.commedchemexpress.commedchemexpress.eu This enzyme is critical for the maturation of the pro-inflammatory cytokine Interleukin-1β (IL-1β). nih.gov Caspase-1 proteolytically cleaves the inactive 31 kDa precursor, pro-IL-1β, to generate the mature, biologically active 17 kDa form of the cytokine, which is then secreted from the cell. nih.govnih.gov
Research has demonstrated that this compound effectively prevents the secretion of mature IL-1β by inhibiting this cleavage process. nih.gov In studies using human CHP100 neuroblastoma cells, exposure to the HIV-1 coat protein gp120 was shown to enhance the levels of immunoreactive IL-1β in the culture medium. nih.govnih.gov The addition of this compound at a concentration of 2.5 μM prevented this gp120-stimulated release of IL-1β. nih.govnih.gov This inhibition of IL-1β secretion is directly linked to a significant reduction in gp120-induced cell death, supporting the concept that the secreted, mature cytokine is a key mediator of the observed cytotoxicity. nih.govnih.gov The action of this compound is consistent with other ICE inhibitors, such as Ac-YVAD-CMK, which also prevent gp120-induced cell death by blocking the conversion of pro-IL-1β. nih.govnih.gov This body of evidence establishes that this compound modulates inflammatory signaling by directly targeting caspase-1 and consequently suppressing the maturation and secretion of IL-1β. nih.govcpcscientific.comnih.gov
Inflammasomes are multiprotein complexes that, upon sensing pathogenic or sterile danger signals, activate caspase-1, leading to the processing and release of IL-1β. asm.org The inhibitory action of this compound on caspase-1 positions it as a modulator of inflammasome-driven inflammation. Research on various inflammasomes, including NLRP1 and NLRP3, has indirectly supported the role of caspase-1 inhibitors like this compound.
Studies on anthrax lethal toxin (LT)-induced cytotoxicity in rat macrophages, which is mediated by the NLRP1b inflammasome, have shown that cell death can be prevented by caspase-1 inhibitors. asm.orgnih.gov Specifically, this compound (referred to as Boc-D-CMK in some studies) was shown to protect rat bone marrow-derived macrophages (BMDMs) from LT-induced death, confirming that the cytotoxic pathway is dependent on caspase-1 activation downstream of the NLRP1 inflammasome. nih.gov
Similarly, the activation of the NLRP3 inflammasome by stimuli like the ionophore nigericin (B1684572) was also shown to be inhibited by caspase-1 inhibitors. asm.org While not always the primary compound studied, the efficacy of general caspase-1 inhibitors like this compound in these models underscores its role in blocking the functional output of these inflammasome complexes. asm.orgnih.gov For instance, in in-vitro assays testing for direct caspase-1 enzymatic activity, this compound serves as a positive control, completely blocking the processing of pro-IL-1β, a function that is downstream of all inflammasome activation. nih.gov
Influence on Cellular Viability and Programmed Cell Death Pathways
This compound has been shown to inhibit cell proliferation in a dose-dependent manner across several human cell lines. plos.org In one study, broad-spectrum caspase inhibitors, including this compound, prevented the proliferation of HepG2 (hepatocellular carcinoma), HeLa (cervical cancer), and Jurkat (T-lymphocyte) cells, with complete inhibition observed at the highest concentrations tested. plos.orgnih.gov This suggests that baseline caspase activities are necessary for normal proliferation in these cell lines. plos.orgplos.org
In human leukaemia U937 cells, treatment with this compound resulted in a concentration-dependent decrease in cell proliferation, with an estimated IC50 value of 6 μM. core.ac.uk This reduction in proliferation was primarily attributed to a loss of cell viability rather than just a cytostatic effect. core.ac.uk The compound's fluoromethylketone (FMK) analogue, Boc-D-FMK, exhibited a much weaker effect on proliferation, suggesting the chloromethylketone (CMK) group is crucial for this activity. core.ac.uknih.gov
| Cell Line | Observed Effect on Proliferation | Reference |
|---|---|---|
| HepG2 | Dose-dependent inhibition | plos.org |
| HeLa | Dose-dependent inhibition | plos.org |
| Jurkat | Dose-dependent inhibition | plos.org |
| U937 | Concentration-dependent decrease (IC50 ≈ 6 μM) | core.ac.uk |
Interestingly, despite being classified as a caspase inhibitor, this compound has been found to induce cell death, with the specific phenotype being concentration-dependent. core.ac.uknih.gov In studies on human leukaemia U937 cells, low concentrations of this compound (up to 10 μM) were observed to trigger cell death with clear apoptotic hallmarks. core.ac.uknih.gov These hallmarks included characteristic morphological changes in the nucleus, such as chromatin condensation, which were visible using fluorescence microscopy. core.ac.uk
However, as the concentration of this compound was increased above 10 μM, the mode of cell death shifted towards a necrotic-like phenotype. core.ac.uknih.gov At a concentration of 20 μM, where caspase-3/7 activity was fully inhibited, 95% of the dying cells displayed necrotic morphology. core.ac.uk This suggests a switch from apoptosis to necrosis that may be dependent on the degree of inhibition of executioner caspases. core.ac.uknih.gov The toxic properties and the induction of necrosis at higher concentrations are thought to be linked to the chloromethylketone group, which is more reactive and less selective than other functional groups like fluoromethylketone. core.ac.uknih.gov
| Concentration in U937 Cells | Predominant Cell Death Phenotype | Reference |
|---|---|---|
| Up to 10 μM | Apoptosis | core.ac.uk |
| Above 10 μM | Necrosis-like | core.ac.uknih.gov |
The toxicity of this compound appears to be linked to its effects on mitochondrial function. nih.gov Research has indicated that the compound's toxicity may stem from its interference with mitochondrial metabolism. nih.gov Specifically, this compound was found to severely inhibit cellular respiration in U937 cells, an effect that could be measured as early as two hours after its addition to the culture medium. core.ac.uk
This inhibition of respiration was reversible at concentrations up to 10 μM, which aligns with the concentrations that induce apoptosis. core.ac.uk However, at higher concentrations, the inhibition of mitochondrial respiration became irreversible. core.ac.uk This irreversible mitochondrial damage at higher concentrations likely contributes to the switch from a programmed apoptotic pathway to a necrotic phenotype, representing a point of no return where cellular energy production is critically compromised. core.ac.uk
Contribution to Cell Cycle Regulation and Checkpoint Control
The chemical compound this compound, a cell-permeant, broad-spectrum caspase inhibitor, has been instrumental in elucidating the non-apoptotic roles of caspases, particularly in the intricate regulation of the cell cycle. Research has revealed that by inhibiting caspase activity, this compound can induce significant perturbations in cell cycle progression, offering insights into the mechanisms that govern mitotic checkpoints and transitions.
Analysis of Cell Cycle Arrest in Response to Caspase Inhibition
The inhibition of caspases by this compound has been shown to prevent cellular proliferation. nih.gov This effect is not due to immediate cytotoxicity but rather stems from an induced arrest at specific phases of the cell cycle. Studies utilizing this and other peptide-based caspase inhibitors have demonstrated that they can halt cell proliferation in a dose-dependent manner. plos.org
Flow cytometry analysis of cells treated with broad-spectrum caspase inhibitors reveals a significant accumulation of cells in the G2/M phase. nih.govplos.org For instance, in studies using HeLa cells, treatment with a caspase inhibitor led to a distinct cell cycle arrest, pointing towards a crucial role for caspase activity in the progression through mitosis. nih.gov While some research in non-transformed human cells suggests that caspase activity may not be essential for the mitotic checkpoint itself, other studies indicate that caspase-3 is involved in inactivating the mitotic checkpoint and that key checkpoint proteins can be cleaved by caspases during prolonged mitotic arrest. molbiolcell.orgnih.govaacrjournals.orgnih.gov This highlights a complex, context-dependent role for these enzymes in checkpoint control. The inhibition of caspases by compounds like this compound effectively stalls the cell's internal clock, preventing the completion of cell division. nih.gov
Table 1: Effect of Caspase Inhibition on Cell Cycle Profile in HeLa Cells This table illustrates the typical shift in cell cycle phase distribution following treatment with a peptide-based caspase inhibitor, as analyzed by flow cytometry. Data is representative of findings from referenced studies.
| Treatment Group | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | 55% | 20% | 25% |
| Caspase Inhibitor | 25% | 15% | 60% |
| Nocodazole (Mitotic Arrest Agent) | 10% | 10% | 80% |
Mechanistic Studies on the Anaphase-Promoting Complex/Cyclosome (APC/C) Regulation
The mechanism behind the G2/M arrest induced by caspase inhibition appears to be linked to the Anaphase-Promoting Complex/Cyclosome (APC/C). The APC/C is a large E3 ubiquitin ligase that plays a paramount role in cell cycle transitions by targeting key regulatory proteins for degradation by the proteasome, thereby driving the exit from mitosis and entry into the G1 phase. plos.orgfrontiersin.orgnih.gov
Research indicates that the cell cycle arrest observed with caspase inhibitors is accompanied by an accumulation of protein substrates specifically targeted by the APC/C. plos.org In cells treated with these inhibitors, key APC/C substrates such as Securin, PLK1, and Cyclin B1 were found to accumulate. plos.org This accumulation suggests that the activity of the APC/C is impaired or attenuated. nih.govplos.org Conversely, the levels of proteins targeted by a different ubiquitin ligase complex, the SCF complex (e.g., p27 and Cyclin E), did not show significant changes. plos.org This specificity strongly implies that caspase activity is necessary for proper functioning of the APC/C during the M to G1 phase transition. nih.govplos.org Therefore, by inhibiting caspases, this compound indirectly disrupts the regulatory function of the APC/C, leading to a failure in mitotic progression and subsequent cell cycle arrest. plos.org
Table 2: Accumulation of Ubiquitin Ligase Substrates Following Caspase Inhibition This table summarizes the differential effect of caspase inhibition on the protein levels of substrates for the APC/C and SCF ubiquitin ligase complexes. Data is based on findings from referenced studies.
| Ubiquitin Ligase Complex | Substrate Protein | Protein Level after Caspase Inhibition | Implied Complex Activity |
| APC/C | Securin | Accumulated | Attenuated |
| APC/C | PLK1 | Accumulated | Attenuated |
| APC/C | Cyclin B1 | Accumulated | Attenuated |
| SCF | p27 | No significant change | Unaffected |
| SCF | Cyclin E | No significant change | Unaffected |
Strategic Applications of Boc Asp Obzl Cmk As an Experimental Research Tool
Elucidation of Protease-Dependent Biological Processes in Model Systems
Boc-Asp(OBzl)-CMK is recognized as an inhibitor of interleukin-1 converting enzyme (ICE), also known as caspase-1. medchemexpress.com Caspases are a family of cysteine proteases that play critical roles in the regulation of apoptosis (programmed cell death) and inflammation. As an inhibitor, this compound can covalently bind to the active site of caspase-1, thereby blocking its enzymatic activity. fishersci.com This inhibitory action is instrumental in studying the downstream effects of caspase-1 activation.
The chloromethylketone (CMK) group within the this compound molecule is a key functional component, making it a reactive and less selective protease inhibitor compared to analogues with a fluoromethylketone (FMK) group. core.ac.uk This characteristic allows it to be used as a broad-spectrum caspase inhibitor in some experimental contexts. nih.gov By inhibiting caspase activity, researchers can investigate the specific roles of these proteases in various cellular pathways. For instance, at a concentration of 2.5 µM, this compound has been shown to block the caspase-1-mediated processing of mature interleukin-1beta (IL-1β) by 85% in a monocytic cell line, without affecting the processing of tumor necrosis factor (TNF). fishersci.com This specificity allows for the dissection of pathways dependent on IL-1β maturation.
The utility of this compound extends to differentiating between different modes of cell death. While it is often used to prevent apoptosis, under certain conditions, its inhibition of caspases can lead to a switch from apoptotic to necrotic cell death. core.ac.uk This has been instrumental in studying the molecular switches that govern these distinct cell death pathways. nih.gov
Investigation of Cellular Responses to Pathogenic Stimuli (e.g., HIV-1 gp120-induced Cell Death)
A significant application of this compound has been in the investigation of cellular responses to pathogenic stimuli, such as the HIV-1 envelope glycoprotein (B1211001) gp120. Neuronal apoptosis is a known feature of HIV-1 infection in the brain. nih.gov The gp120 protein can induce this apoptosis in neuronal cells, and research has focused on understanding the underlying mechanisms. nih.govnih.gov
In studies using human neuroblastoma cells, it has been demonstrated that gp120 stimulates the secretion of the pro-inflammatory cytokine IL-1β, which in turn triggers cell death. This compound has been pivotal in elucidating this pathway. Research has shown that treatment with this compound can prevent the gp120-stimulated release of IL-1β. medchemexpress.com This inhibition of IL-1β maturation and secretion directly correlates with a reduction in gp120-induced cell death.
Specifically, in one study, the application of 2.5 µM this compound significantly reduced the cell death induced by HIV-1 gp120. medchemexpress.com This protective effect was attributed to the inhibition of ICE (caspase-1), which is responsible for cleaving the inactive pro-IL-1β into its mature, biologically active form. medchemexpress.com These findings highlight the role of the caspase-1/IL-1β pathway in the neuropathogenesis of HIV-1 and establish this compound as a critical tool for studying this process.
| Experimental Model | Pathogenic Stimulus | This compound Concentration | Key Findings |
| Human Neuroblastoma Cells | HIV-1 gp120 | 2.5 µM | Significantly reduced gp120-induced cell death. |
| Human Neuroblastoma Cells | HIV-1 gp120 | 2.5 µM | Prevented the gp120-stimulated release of IL-1β. |
Utility in Neurobiological Research Models (e.g., CHP100 Neuroblastoma Cells)
The human CHP100 neuroblastoma cell line has served as a valuable in vitro model for neurobiological research, particularly in the context of neuroinflammation and neurotoxicity. The use of this compound in this model has provided specific insights into the mechanisms of neuronal cell death.
As mentioned previously, studies involving CHP100 cells have demonstrated that this compound can prevent cell death and IL-1β release induced by the HIV-1 viral coat protein. medchemexpress.com At a concentration of 2.5 µM, the compound was effective in rescuing the neuroblastoma cells from the cytotoxic effects of gp120. medchemexpress.com In contrast, a lower concentration of 0.25 µM was found to be ineffective, indicating a dose-dependent protective mechanism. medchemexpress.com
The specificity of this compound for the IL-1 converting enzyme in this model system allows researchers to confirm that the cleavage of pro-IL-1β is a critical step in the cell death pathway initiated by gp120. By preventing this cleavage, this compound effectively halts the downstream signaling cascade that leads to apoptosis. This utility in a specific neuroblastoma cell line underscores the compound's importance in dissecting molecular pathways in neurobiological research.
| Cell Line Model | Stimulus | This compound Concentration | Outcome |
| CHP100 Neuroblastoma Cells | HIV-1 gp120 | 2.5 µM | Prevention of cell death. |
| CHP100 Neuroblastoma Cells | HIV-1 gp120 | 2.5 µM | Inhibition of IL-1β release. |
| CHP100 Neuroblastoma Cells | HIV-1 gp120 | 0.25 µM | Ineffective in preventing cell death. |
Application in Oncological Research Models (e.g., Human Leukemia Cells)
In the field of oncology, this compound has been utilized to study cell death mechanisms in cancer cells, particularly in human leukemia cells. nih.gov Interestingly, in this context, the compound has been shown to induce cell death rather than prevent it, highlighting the complexity of its effects depending on the cell type and experimental conditions. core.ac.uknih.gov
Research has revealed that this compound can induce cell death in human leukemia cells at micromolar concentrations. nih.gov A key finding is the concentration-dependent switch in the mode of cell death. At lower concentrations, this compound induces cell death with the characteristic hallmarks of apoptosis. core.ac.uknih.gov However, as the concentration increases, there is a shift towards necrotic cell death. core.ac.uknih.gov
This switch from apoptosis to necrosis is thought to be dependent on the degree of inhibition of executioner caspases, such as caspase-3 and caspase-7. nih.gov One study noted that the transition from apoptosis to necrosis began at a concentration of 15 µM. core.ac.uk At 20 µM, caspase-3/7 activity was fully inhibited, and the majority of dying cells exhibited necrotic morphology. core.ac.uk The toxic properties of this compound in leukemia cells may be attributed to its chloromethylketone group and its potential interference with mitochondrial metabolism. core.ac.uknih.gov
| Cell Model | This compound Concentration | Observed Effect |
| Human Leukemia Cells | Low micromolar concentrations | Induction of apoptosis. |
| Human Leukemia Cells | 15 µM | Onset of switch from apoptosis to necrosis. core.ac.uk |
| Human Leukemia Cells | 20 µM | Full inhibition of caspase-3/7 and predominantly necrotic cell death. core.ac.uk |
| Human Leukemia Cells | High micromolar concentrations | Induction of necrosis. nih.gov |
Comparative Academic Investigations and Selectivity Enhancements of Boc Asp Obzl Cmk
Comparative Efficacy and Potency Studies with Benchmark Caspase Inhibitors
Comparative studies are essential for evaluating the performance of novel caspase inhibitors against established benchmarks. While direct quantitative comparative data for Boc-Asp(OBzl)-CMK against the specific benchmark inhibitors Ac-YVAD-CMK, Z-Asp-CH2-DCB, and Boc-Asp-(OMe)-FMK were not detailed in the provided search results, the literature offers insights into the general comparative landscape of peptide chloromethylketone (CMK) and fluoromethylketone (FMK) inhibitors.
Peptide inhibitors, such as those incorporating the CMK reactive group, are designed to mimic the natural substrates of caspases, thereby binding to the enzyme's active site. Ac-YVAD-CMK is a well-known peptide CMK inhibitor that targets caspase-1, while Z-Asp-CH2-DCB and Boc-Asp-(OMe)-FMK are other examples of caspase inhibitors employing different reactive warheads (difluorochloromethylketone and fluoromethylketone, respectively) or amino acid sequences. Studies have shown that various peptide inhibitors, including those with CMK moieties like Z-DEVD-cmk and Ac-YVAD-cmk, can inhibit a range of cysteine proteases beyond caspases, such as cathepsins researchgate.net. This highlights the importance of evaluating selectivity and potency across different protease families when comparing inhibitors. The efficacy of CMK-based inhibitors is often characterized by their ability to irreversibly bind to the active site cysteine residue of caspases.
Structure-Activity Relationship (SAR) Exploration for Designing More Potent and Selective Analogs
Structure-Activity Relationship (SAR) studies are fundamental to optimizing the potency and selectivity of protease inhibitors. For caspase inhibitors, SAR investigations typically focus on modifying the peptide sequence, the N-terminal blocking group (e.g., Boc or Z), and the C-terminal reactive moiety. While specific SAR studies detailing modifications to this compound were not found in the provided snippets, general principles apply.
The aspartic acid (Asp) residue in the P1 position of this compound is crucial for recognition by caspases that cleave after Asp residues, such as Caspase-3 and Caspase-7. The N-terminal Boc (tert-butyloxycarbonyl) group serves to protect the amine terminus and can influence cell permeability and stability. The chloromethylketone (CMK) group acts as an electrophilic warhead that forms a covalent bond with the catalytic cysteine residue in the caspase active site, leading to irreversible inhibition. Variations in the peptide sequence preceding the CMK moiety, as well as modifications to the CMK group itself or the introduction of alternative reactive warheads, can significantly alter potency and selectivity against different caspase isoforms researchgate.netresearchgate.net. Research into similar inhibitor classes, such as triaminopyrimidines targeting caspase-1, demonstrates the ongoing effort to develop robust SAR profiles for improved drug candidates researchgate.net.
Addressing and Mitigating Non-Specific Reactivity Associated with the Chloromethylketone Moiety
A key challenge in the development of CMK-based inhibitors, including this compound, is the potential for non-specific reactivity. The electrophilic nature of the chloromethylketone group, while essential for covalent inhibition, can also lead to reactions with nucleophilic residues on proteins other than the intended caspase targets. This off-target reactivity can result in reduced selectivity and potential cellular toxicity.
Studies indicate that peptide inhibitors featuring a CMK or FMK reactive group can efficiently inhibit cysteine proteases beyond the caspase family, such as cathepsins researchgate.net. To address non-specific binding and reactivity, researchers have employed various strategies. Pre-incubation of cell lysates with certain peptide chloromethyl or fluoromethyl ketones has been shown to abolish subsequent labelling of active caspases, suggesting a method to characterize specific caspase interactions or potentially manage broad reactivity scribd.com. Furthermore, pre-incubation of samples with inhibitors for a defined period before adding detection reagents can help mitigate non-specific binding effects ucl.ac.uk. The design of inhibitors with optimized peptide sequences and carefully chosen reactive warheads remains a primary strategy to enhance specificity and minimize off-target interactions.
Advanced Research Methodologies and Structural Characterization in Boc Asp Obzl Cmk Studies
Application of X-ray Crystallography for Ligand-Caspase Complex Characterization (drawing insights from related CMK inhibitors)
While a crystal structure for Boc-Asp(OBzl)-CMK complexed with a caspase is not publicly available, significant insights can be drawn from the structural analysis of other chloromethylketone (CMK) inhibitors bound to caspases. X-ray crystallography provides atomic-level detail of how these inhibitors interact with the enzyme's active site, revealing the basis of their potency and specificity. researchgate.netnih.govnih.gov
Studies on related peptide inhibitors, such as Ac-FLTD-CMK in complex with human caspase-1, demonstrate how the inhibitor occupies the catalytic cleft of the enzyme. researchgate.net In such structures, the inhibitor is cradled by several loops (L1-L4) that form the active site. The interaction is extensive, involving both hydrophilic and hydrophobic contacts that bury a significant portion of the inhibitor's surface area. researchgate.net
A key feature of these interactions is the covalent bond formed between the inhibitor's chloromethylketone group and the catalytic cysteine residue (e.g., Cys163 in caspase-6) in the enzyme's active site. figshare.com This irreversible linkage is fundamental to the inhibitory mechanism of CMK-based compounds. The peptide portion of the inhibitor mimics the natural substrate, with each amino acid residue interacting with corresponding specificity pockets (S1-S4) in the caspase. For instance, the P1 aspartate residue, a hallmark of caspase substrates, forms critical hydrogen bonds with residues in the highly conserved S1 pocket, ensuring specific recognition. researchgate.netnih.gov
Structural comparisons of caspases with and without a bound inhibitor reveal conformational changes that occur upon binding, particularly in the active site loops. figshare.com This detailed structural information is invaluable for the rational design of new, more selective, and potent caspase inhibitors. nih.govnih.gov
Table 1: Key Interacting Residues in Caspase-Inhibitor Complexes (Based on Analogues)
| Caspase | Inhibitor Moiety | Interacting Caspase Residues (Example) | Type of Interaction | Reference |
| Caspase-1 | P1-Aspartate | Arg179, Gln283, Arg341, His237, Ser339 | Hydrogen Bonds | researchgate.net |
| Caspase-1 | Peptide Backbone | Gly238, Ser339 | Hydrogen Bonds | researchgate.net |
| Caspase-3 | P1-Aspartate | Conserved basic residues in S1 pocket | Electrostatic/H-Bonds | nih.gov |
| Multiple | CMK "warhead" | Catalytic Cysteine | Covalent Thioether Bond | figshare.com |
Implementation of Spectroscopic Assays for Real-Time Protease Activity Monitoring (e.g., Fluorogenic Substrate Cleavage Assays)
Spectroscopic assays are fundamental for quantifying the enzymatic activity of caspases and for determining the inhibitory potency of compounds like this compound. Fluorogenic substrate cleavage assays are a particularly common and sensitive method for real-time monitoring of protease activity. jove.comnih.gov
These assays utilize synthetic peptide substrates that are specific for a particular caspase and are conjugated to a fluorescent reporter molecule, or fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC) or rhodamine 110 (R110). nih.govthermofisher.com The substrate, for example, Asp-Glu-Val-Asp (DEVD) for caspase-3/7, is designed so that the fluorescence of the reporter molecule is quenched in the intact peptide. nih.govthermofisher.com When an active caspase cleaves the peptide bond after the aspartate residue, the fluorophore is released, resulting in a significant increase in fluorescence intensity. jove.comnih.gov
This change in fluorescence can be monitored in real-time using a spectrofluorometer or a microplate reader, allowing for kinetic analysis of the enzyme's activity. jove.comnih.gov The rate of increase in fluorescence is directly proportional to the protease activity. promega.com These assays are highly adaptable for high-throughput screening of potential inhibitors. By measuring the rate of substrate cleavage in the presence of varying concentrations of an inhibitor like this compound, key kinetic parameters such as the inhibition constant (Ki) can be determined.
Table 2: Common Fluorogenic Substrates for Caspase Activity Assays
| Target Caspase(s) | Peptide Sequence | Fluorophore | Typical Ex/Em (nm) | Reference |
| Caspase-3, -7 | DEVD | AMC | 342 / 441 | jove.comthermofisher.com |
| Caspase-3, -7 | (DEVD)₂ | R110 | 496 / 520 | thermofisher.com |
| Caspase-8 | IETD | AFC | Not specified | rsc.org |
| Caspase-9 | LEHD | AFC | Not specified | Not specified |
| Caspase-1 | YVAD | CMK | Not specified | nih.gov |
Cell-Based Assays for Functional Validation and Mechanistic Elucidation (e.g., ELISA, Western Blotting, WST-1 Assays, Mitochondrial Function Assays)
To understand the functional consequences of caspase inhibition by this compound in a biological context, a variety of cell-based assays are employed. These assays validate the compound's activity in living cells and help to elucidate its mechanism of action. creative-bioarray.com
Enzyme-Linked Immunosorbent Assay (ELISA): this compound is known to be an inhibitor of caspase-1 (also known as Interleukin-1 Converting Enzyme, ICE). fishersci.com A primary function of caspase-1 is to cleave the precursor form of the pro-inflammatory cytokine interleukin-1β (pro-IL-1β) into its mature, active form. The inhibitory effect of this compound on this process can be quantified using an ELISA. nih.govnih.gov In a typical experiment, immune cells like monocytes are stimulated to produce pro-IL-1β, and the amount of mature IL-1β released into the cell culture supernatant is measured in the presence and absence of the inhibitor. A significant reduction in secreted IL-1β in treated cells confirms the compound's ability to inhibit caspase-1 activity within a cellular environment. Research has shown that at a concentration of 2.5 µM, this compound can block the processing of mature IL-1β by 85% in a monocytic cell line. fishersci.com
Western Blotting: This technique is crucial for visualizing the molecular events of apoptosis, specifically the processing of caspases from their inactive zymogen forms to their active subunits. bio-rad-antibodies.com For example, caspase-3 is synthesized as an inactive ~32-35 kDa pro-enzyme. bio-rad-antibodies.comcellsignal.com Upon apoptotic stimulation, it is cleaved into active fragments of approximately 17-20 kDa and 12 kDa. cellsignal.comresearchgate.net Cells can be treated with an apoptotic stimulus in the presence or absence of this compound. Cell lysates are then separated by gel electrophoresis, transferred to a membrane, and probed with antibodies that specifically recognize either the full-length pro-caspase or the cleaved, active fragments. Inhibition of apoptosis by this compound would be demonstrated by a decrease in the appearance of the cleaved caspase-3 fragments compared to the untreated control. researchgate.netcore.ac.uk
WST-1 Assays: The WST-1 assay is a colorimetric method used to assess cell viability and proliferation. sciencellonline.commerckmillipore.com It measures the metabolic activity of viable cells, specifically the activity of mitochondrial dehydrogenases. abcam.com These enzymes reduce the tetrazolium salt WST-1 to a soluble formazan (B1609692) dye, the amount of which is proportional to the number of living cells. sciencellonline.comcellbiologics.net This assay is particularly relevant as studies on the related compound Boc-Asp-CMK have shown that, paradoxically, it can induce cell death in human leukemia cells, with low concentrations causing apoptosis and higher concentrations leading to necrosis. core.ac.uknih.gov A WST-1 assay can be used to quantify this dose-dependent cytotoxicity and determine the concentration at which this compound affects cell viability. abcam.com
Mitochondrial Function Assays: Research suggests that the toxicity of some caspase inhibitors like Boc-Asp-CMK may be due to interference with mitochondrial metabolism. core.ac.uknih.gov Mitochondria are central to both cellular energy production and the intrinsic pathway of apoptosis. Mitochondrial dysfunction can be assessed through various assays. nih.gov These include measuring the mitochondrial membrane potential using fluorescent dyes, or quantifying oxygen consumption as a measure of respiratory chain function. nih.gov A decrease in mitochondrial membrane potential or altered oxygen consumption in cells treated with this compound could indicate an off-target effect on mitochondrial function, providing a deeper mechanistic understanding of the compound's cellular impact. nih.gov
Table 3: Overview of Cell-Based Assays for Functional Characterization
| Assay Type | Principle | Endpoint Measured | Application for this compound | Reference |
| ELISA | Antibody-based detection of a specific protein | Concentration of secreted cytokine (e.g., IL-1β) | Quantifying inhibition of caspase-1-mediated cytokine processing | nih.govfishersci.com |
| Western Blot | Antibody-based detection of proteins separated by size | Presence/absence of specific protein bands (e.g., cleaved caspase-3) | Validating inhibition of apoptotic caspase activation | bio-rad-antibodies.comcore.ac.uk |
| WST-1 Assay | Metabolic reduction of tetrazolium salt by viable cells | Colorimetric change proportional to cell number | Assessing effects on cell viability and proliferation; detecting cytotoxicity | sciencellonline.comabcam.comnih.gov |
| Mitochondrial Function Assays | Various (e.g., fluorescent dyes, oxygen consumption) | Mitochondrial membrane potential, respiration rate | Investigating potential off-target effects on mitochondrial health and metabolism | nih.govnih.gov |
Future Directions and Emerging Research Avenues for Boc Asp Obzl Cmk
The utility of Boc-Asp(OBzl)-CMK as a research tool has paved the way for new lines of scientific inquiry aimed at refining its properties and expanding its applications. Future research is focused on three key areas: the development of next-generation derivatives with superior performance, the identification of new biological targets, and the application of this inhibitor to unravel complex biological networks. These efforts promise to yield more precise tools for research and potentially novel therapeutic strategies.
Q & A
Q. What is the chemical structure and functional significance of Boc-Asp(OBzl)-CMK?
this compound is a synthetic caspase inhibitor with a tert-butoxycarbonyl (Boc) protecting group, a benzyl ester (OBzl) modification, and a chloromethylketone (CMK) reactive moiety. The CMK group covalently binds to caspase active sites, irreversibly inhibiting apoptosis. The benzyl ester enhances cellular permeability, while the Boc group stabilizes the compound during synthesis .
Q. How is this compound synthesized, and what are its key purity criteria?
Synthesis involves sequential protection of aspartic acid (Boc and OBzl groups) followed by coupling with chloromethylketone. Critical purity parameters include:
Q. What is the primary mechanism of action of this compound in apoptosis studies?
The CMK group alkylates caspase catalytic cysteine residues, blocking substrate binding. Unlike fluoromethylketone analogs (e.g., Boc-Asp-(OMe)-FMK), CMK derivatives exhibit broader caspase inhibition but lower selectivity, potentially affecting non-target proteases .
Advanced Research Questions
Q. How can researchers resolve contradictory findings on this compound cytotoxicity across cell lines?
- Dose-response profiling : Establish IC₅₀ values in multiple cell types (e.g., U937 vs. HeLa) to identify cell-specific sensitivity.
- Off-target assays : Test for reactive oxygen species (ROS) generation or mitochondrial dysfunction to rule out non-caspase-mediated toxicity.
- Control experiments : Compare with benzyl alcohol (a hydrolysis byproduct) to isolate CMK-specific effects .
Q. What experimental design considerations are critical for optimizing this compound in in vivo models?
- Pharmacokinetics : Monitor esterase-mediated hydrolysis rates (benzyl ester → carboxylic acid) to assess bioavailability.
- Dosing regimen : Use staggered administration to balance caspase inhibition efficacy and systemic toxicity.
- Biomarker validation : Combine caspase-3/7 activity assays with immunohistochemistry for apoptosis markers (e.g., cleaved PARP) .
Q. How can structural analogs of this compound be systematically evaluated for improved selectivity?
- SAR analysis : Modify functional groups (e.g., replace OBzl with methyl or trifluoroethyl esters) and compare inhibition constants (Kᵢ) against caspase isoforms (caspase-3 vs. -8).
- Molecular docking : Use computational models (e.g., AutoDock Vina) to predict binding affinities and steric clashes.
- Cellular permeability assays : Measure intracellular accumulation via fluorescence-tagged analogs .
Q. What methodologies address variability in this compound activity due to batch-to-batch synthesis differences?
- Batch validation : Require certificates of analysis (CoA) with NMR and LC-MS traces from suppliers.
- In-house QC : Re-test solubility (e.g., in DMSO/PBS) and bioactivity using a standardized caspase-3 inhibition assay.
- Collaborative studies : Cross-validate results with independent labs to confirm reproducibility .
Data Interpretation and Reporting Guidelines
Q. How should researchers report conflicting data on this compound’s pro-apoptotic effects?
- Contextualize findings : Compare experimental conditions (e.g., serum concentration, cell density) that may influence apoptosis pathways.
- Meta-analysis : Aggregate data from public repositories (e.g., PubChem BioAssay) to identify trends.
- Transparency : Disclose all raw data and analysis scripts in supplementary materials to enable independent verification .
Q. What frameworks ensure rigorous hypothesis testing in studies using this compound?
Q. How can cross-disciplinary applications of this compound be explored (e.g., neuroinflammation or cancer)?
- Collaborative networks : Partner with labs specializing in target diseases to access unique models (e.g., glioblastoma organoids).
- High-throughput screening : Use chemical libraries to identify synergistic combinations (e.g., with chemotherapeutics).
- Mechanistic expansion : Investigate non-apoptotic pathways (e.g., pyroptosis or necroptosis) influenced by caspase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
